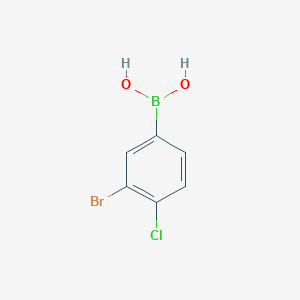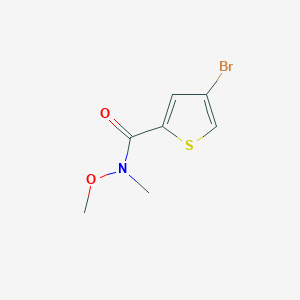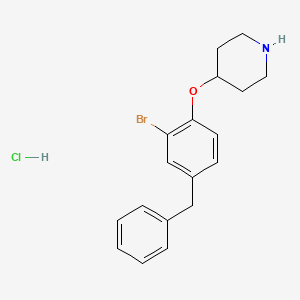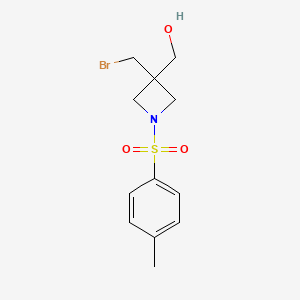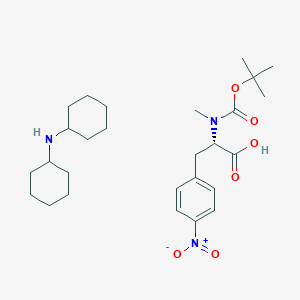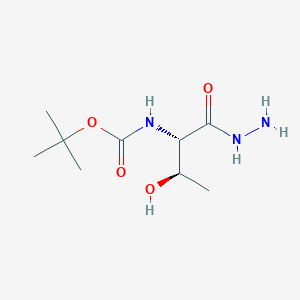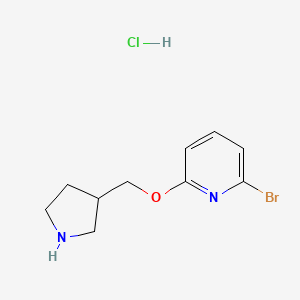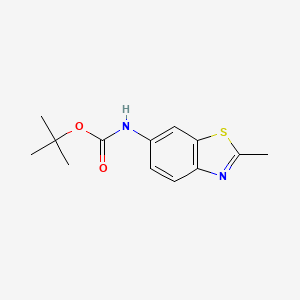
tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate
Übersicht
Beschreibung
The compound “tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate” is likely a derivative of benzothiazole, which is a heterocyclic compound . It contains a carbamate group (N-CO-O), which is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) and an amine (NH2) linked by an oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazoles can generally be synthesized from N-protected amino acids and 2-aminothiophenol using molecular iodine as a mild Lewis acid catalyst . The reaction occurs in one step for 20–25 minutes in solvent-free conditions and provides the target products in excellent yields .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzothiazole ring, a carbamate group, and a tert-butyl group. The benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The carbamate group would be attached to the benzothiazole ring, and the tert-butyl group would be attached to the carbamate nitrogen .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensory Materials
Compounds containing benzothiazole and tert-butyl groups, such as TCBT, have been synthesized and studied for their role in forming strong blue emissive nanofibers. These nanofibers, due to their ability to emit strong blue light, have potential applications as fluorescent sensory materials for detecting volatile acid vapors, such as TFA, HCl, HNO3, formic acid, and acetic acid. This application leverages the organogelation of π-gelators as a facile method to produce efficient chemosensors, indicating a significant contribution to the field of sensory materials and detection technology (Sun et al., 2015).
Molecular Assembly and Crystallography
Research on tert-butyl carbamate derivatives highlights their role in the formation of complex molecular assemblies through hydrogen bonding. These studies have elucidated the intricate interplay of strong and weak hydrogen bonds that assemble molecules into three-dimensional architectures, offering insights into crystal packing and the effects of molecular environments on the behavior of carbamate derivatives. This research underscores the importance of these compounds in understanding molecular interactions and the development of new materials (Das et al., 2016).
Organic Synthesis and Catalysis
The tert-butyl group has been explored for its utility in organic synthesis, particularly in facilitating reactions such as the Fujiwara-Moritani reaction, demonstrating its effectiveness as a substitute in these processes. This application signifies the versatility of tert-butyl carbamate derivatives in enhancing reaction conditions and expanding the toolbox available for organic chemists (Liu & Hii, 2011).
Excited-State Intramolecular Proton Transfer (ESIPT) Compounds
Compounds based on benzothiazole and tert-butyl groups have been investigated for their properties related to excited-state intramolecular proton transfer (ESIPT). These studies have revealed that such compounds exhibit aggregation-induced emission enhancement (AIEE), attributed to restricted intramolecular motion and easier intramolecular proton transfer in the solid state. The research opens up avenues for the development of new photophysical materials with potential applications in optoelectronics and sensor technologies (Qian et al., 2007).
Anticancer and Antimicrobial Agents
Research on metallopharmaceutical agents based on palladium, gold, and silver complexes of N-heterocyclic carbene ligands, including those derived from benzothiazole and tert-butyl groups, has shown significant promise in the development of new anticancer and antimicrobial agents. These studies provide a foundation for the potential therapeutic applications of these compounds, highlighting their biomedical significance (Ray et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8-14-10-6-5-9(7-11(10)18-8)15-12(16)17-13(2,3)4/h5-7H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTBRTQQJYILQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



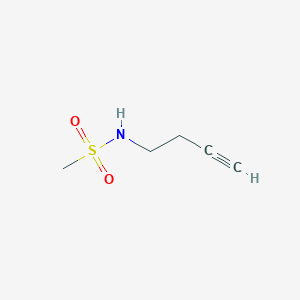
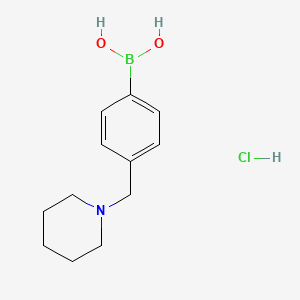
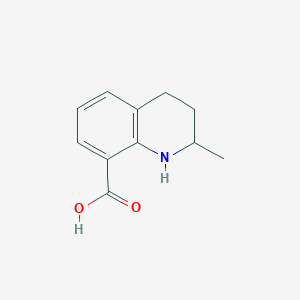
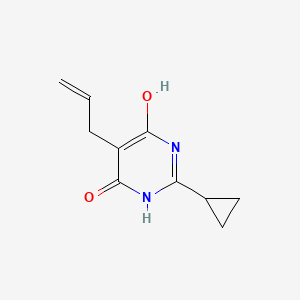
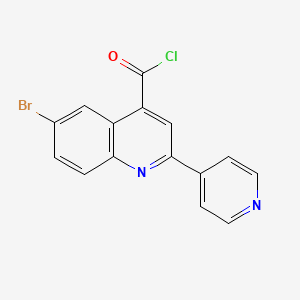
![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B1526299.png)
